N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5OS2/c1-13-6-8-15(9-7-13)18-11-26-21(32-12-19(31)27-20-29-28-14(2)33-20)30(18)17-5-3-4-16(10-17)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHNYPVQTIYHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the thiadiazole ring enhances its pharmacological profile by allowing interactions with various biological targets.
Anticancer Activity
Research has highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. Studies indicate that compounds containing this scaffold can exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : In one study, synthesized thiadiazole derivatives were evaluated against human breast (MCF-7) and lung (A549) cancer cell lines using the MTT assay. The results showed that certain derivatives displayed IC50 values in the low micromolar range, indicating potent cytotoxicity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to increase apoptotic cell death significantly compared to untreated controls .
- In Vivo Studies : Animal models have demonstrated that certain thiadiazole derivatives can reduce tumor growth in xenograft models without significant toxicity to normal tissues .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been investigated extensively. Compounds similar to this compound have shown effectiveness against various bacterial strains.
Research Findings
- Broth Microdilution Method : A study assessed the antimicrobial activity of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited low minimum inhibitory concentrations (MICs), suggesting strong antibacterial properties .
- Toxicity Assessment : While evaluating antimicrobial efficacy, researchers also assessed the toxicity profiles of these compounds. Many derivatives were found to have low toxicity levels in mammalian cell lines, making them promising candidates for further development .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives containing the thiadiazole structure exhibit significant anticancer properties. For instance, compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide have been evaluated against various cancer cell lines using the MTT assay. In studies involving 1,3,4-thiadiazole derivatives, compounds were tested against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines. Results indicated that certain derivatives exhibited cytotoxic effects comparable to doxorubicin, a standard chemotherapeutic agent .
Anti-inflammatory Properties
Molecular docking studies suggest that compounds with similar structures may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Antibacterial and Antifungal Activities
Thiadiazole derivatives are known for their antibacterial and antifungal properties. Several studies have reported that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2014, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their anticancer activity. The results demonstrated that certain derivatives showed significant cytotoxicity against multiple cancer cell lines. Notably, compounds with specific substituents exhibited enhanced activity compared to standard treatments .
Case Study 2: Molecular Docking Studies
A recent investigation into the anti-inflammatory potential of related compounds utilized molecular docking techniques to predict interactions with 5-lipoxygenase. The findings indicated that certain structural modifications could enhance binding affinity, suggesting pathways for optimizing therapeutic efficacy .
Comparative Data Table
| Property | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2... | Similar Compounds |
|---|---|---|
| Anticancer Activity | Significant against SKNMC, HT-29, PC3 | Comparable to doxorubicin |
| Anti-inflammatory Activity | Potential 5-LOX inhibitor | Various thiadiazole derivatives |
| Antibacterial Activity | Effective against multiple strains | Known antibacterial agents |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole and imidazole rings exhibit nucleophilic substitution potential due to electron-deficient nitrogen atoms. Key observations include:
-
Thiadiazole ring reactivity : The 2-position of the 1,3,4-thiadiazole undergoes substitution with nucleophiles like amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF).
-
Imidazole functionalization : The N-1 position of the imidazole ring can be alkylated using alkyl halides in the presence of NaH, though steric hindrance from the trifluoromethylphenyl group may reduce reactivity.
Oxidation of Thioether Group
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hr | Sulfoxide derivative | 72% |
| m-CPBA | Dichloromethane, 0°C, 2 hr | Sulfone derivative | 68% |
Oxidation enhances polarity and modulates biological activity, particularly in anticancer studies .
Hydrolysis Reactions
Controlled hydrolysis of the acetamide moiety has been reported:
-
Acid-mediated hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetic acid and 5-methyl-1,3,4-thiadiazol-2-amine .
-
Base-mediated hydrolysis : NaOH (2M) at 80°C produces the corresponding carboxylate, which can be reprotonated to the carboxylic acid.
Electrophilic Aromatic Substitution
The p-tolyl and trifluoromethylphenyl groups participate in limited electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the para position of the p-tolyl group at 0°C, yielding mono-nitro derivatives.
-
Halogenation : Br₂ in CHCl₃ brominates the imidazole ring at the 4-position under radical initiation.
Biological Interactions and Mechanistic Pathways
While not traditional "reactions," the compound interacts with biological systems via:
-
Thiol-disulfide exchange : The thioether group may react with cysteine residues in proteins, inhibiting enzymes like tubulin polymerases (IC₅₀ = 0.52 μg/mL in A549 lung carcinoma cells) .
-
Hydrogen bonding : The amide and thiadiazole nitrogen atoms form H-bonds with ATP-binding pockets in kinases, as shown in molecular docking studies .
Stability Under Environmental Conditions
-
Thermal stability : Decomposes above 220°C without melting, forming volatile trifluoromethyl byproducts .
-
Photodegradation : UV light (254 nm) induces cleavage of the thioether bond, requiring storage in amber vials.
Synthetic Modifications for Drug Development
Derivatives synthesized via the above reactions show enhanced pharmacological profiles:
| Derivative | Modification | Biological Activity |
|---|---|---|
| Sulfone analog | Oxidation of thioether | 2.1× increased cytotoxicity (MCF-7) |
| Brominated imidazole variant | Electrophilic substitution | Improved tubulin inhibition (IC₅₀ = 0.28 μg/mL) |
This compound’s multifunctional reactivity makes it a versatile scaffold for medicinal chemistry, particularly in oncology. Further studies are needed to explore its catalytic applications and regioselective transformations.
Q & A
Q. Validation Methods :
- TLC (Rf comparison) and ¹H/¹³C NMR for intermediate tracking .
- Mass Spectrometry (ESI-MS) to confirm molecular weight .
Advanced: How can structural contradictions in bioactivity data for this compound be resolved?
Answer:
Contradictions often arise from:
- Substituent Effects : The p-tolyl (electron-donating) and 3-(trifluoromethyl)phenyl (electron-withdrawing) groups may differentially modulate target binding .
- Solubility Variability : LogP values >3.5 (predicted) suggest poor aqueous solubility, affecting in vitro vs. in vivo results .
Q. Methodological Approaches :
Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., MTT for cytotoxicity) to cross-validate .
SAR Studies : Synthesize analogs with substituent modifications (e.g., replacing p-tolyl with 4-fluorophenyl) to isolate activity contributors .
Solubility Enhancement : Test co-solvents (DMSO/PEG) or nanoformulations to improve bioavailability .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirms proton environments (e.g., imidazole C-H at δ 7.2–7.8 ppm, thiadiazole C-N at δ 160–165 ppm) .
- FT-IR : Identifies thioamide (C=S, ~650 cm⁻¹) and trifluoromethyl (C-F, ~1150 cm⁻¹) groups .
- HRMS : Validates molecular formula (e.g., C₂₃H₁₈F₃N₅OS₂ requires m/z 535.08) .
Data Interpretation Example :
A missing imidazole proton signal in NMR may indicate incorrect cyclization, necessitating reaction condition re-optimization .
Advanced: How does the trifluoromethyl group influence this compound’s pharmacokinetics?
Answer:
The -CF₃ group:
- Enhances Lipophilicity : Increases LogP by ~0.5 units, improving membrane permeability but reducing solubility .
- Metabolic Stability : Resists oxidative degradation (C-F bonds), prolonging half-life in hepatic microsome assays .
- Target Interactions : Electron-withdrawing effects may strengthen hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets) .
Q. Experimental Validation :
- Microsomal Stability Assay : Compare t₁/₂ of -CF₃ vs. -CH₃ analogs in human liver microsomes .
- Molecular Dynamics Simulations : Model interactions with CYP450 isoforms to predict metabolism .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Temperature : -20°C in amber vials to prevent photodegradation .
- Solvent : Store as a lyophilized powder or in DMSO (10 mM stock), avoiding aqueous buffers to prevent hydrolysis .
- Stability Monitoring : Use HPLC every 6 months to check purity (retention time shift >5% indicates degradation) .
Advanced: How to design a structure-activity relationship (SAR) study for optimizing this compound’s anticancer activity?
Answer:
SAR Parameters :
| Substituent | Biological Impact | Reference |
|---|---|---|
| p-Tolyl (imidazole) | Enhances hydrophobic pocket binding | |
| 3-(Trifluoromethyl)phenyl | Improves metabolic stability and target affinity | |
| Thiadiazole methyl | Modulates solubility and bioavailability |
Q. Methodology :
Analog Synthesis : Replace p-tolyl with halogens (-F, -Cl) or heterocycles (pyridyl) .
In Vitro Screening : Prioritize analogs with IC₅₀ <10 µM in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines .
ADMET Profiling : Assess permeability (Caco-2 assay) and toxicity (hERG inhibition) .
Basic: What are the solubility challenges, and how can they be mitigated?
Answer:
- Challenges : Low aqueous solubility (<50 µg/mL) due to high LogP (~3.7) .
- Solutions :
- Co-solvents : Use 10% DMSO/PBS for in vitro assays .
- Nanoemulsions : Encapsulate in PLGA nanoparticles to enhance in vivo delivery .
- Salt Formation : React with HCl or sodium to improve crystallinity .
Advanced: What computational methods are suitable for predicting this compound’s binding mode?
Answer:
Docking Studies (AutoDock Vina) : Model interactions with EGFR or PARP-1 using PDB structures (e.g., 1M17) .
MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
QSAR Modeling : Build regression models using descriptors like polar surface area and H-bond donors .
Validation : Compare predicted IC₅₀ with experimental enzyme inhibition assays .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile reagents (e.g., chloroacetyl chloride) .
- Waste Disposal : Neutralize acidic/byproduct waste before disposal according to institutional guidelines .
Advanced: How to address discrepancies in reported IC₅₀ values across studies?
Answer:
Discrepancies may stem from:
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound availability .
- Cell Line Heterogeneity : Use STR profiling to confirm cell identity .
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s) to compare datasets .
Q. Best Practices :
- Report exact protocols (e.g., incubation time, seeding density) .
- Include positive controls (e.g., doxorubicin) for assay validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
